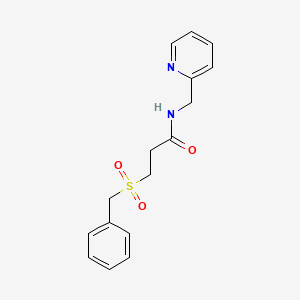
3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide
Descripción general
Descripción
3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BZSMP and has been synthesized using various methods to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and cell growth. It has also been shown to inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been shown to protect neurons from oxidative stress and apoptosis, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide in laboratory experiments is its potential as a selective inhibitor of certain enzymes and signaling pathways. This can allow researchers to investigate the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal concentration and dosing for this compound in various cell types and animal models.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-(2-pyridinylmethyl)propanamide has been used in various scientific research studies due to its potential applications in the field of medicine and pharmacology. This compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been explored for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(18-12-15-8-4-5-10-17-15)9-11-22(20,21)13-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDIMXFOQPKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



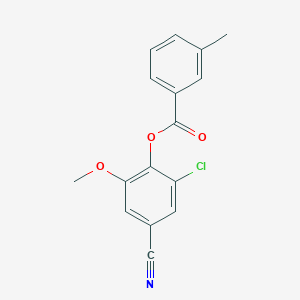
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4199462.png)
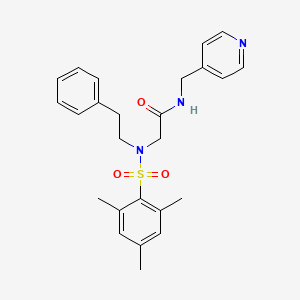
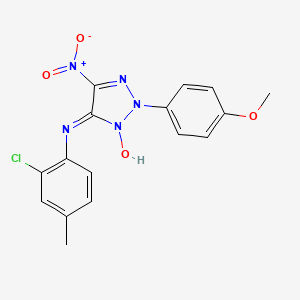
![N-(2-methylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4199489.png)

![N-(4-fluorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4199504.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B4199517.png)
![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)
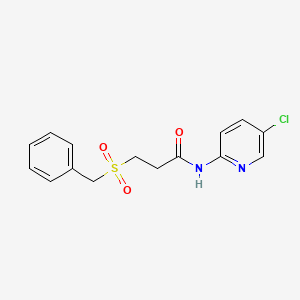
![6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B4199549.png)
![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)
